molecular formula C7H4BrClF2O B3082435 1-Bromo-2-[chloro(difluoro)methoxy]benzene CAS No. 112556-12-4

1-Bromo-2-[chloro(difluoro)methoxy]benzene

Cat. No.: B3082435
CAS No.: 112556-12-4
M. Wt: 257.46 g/mol
InChI Key: ZGTMKMZVSXXTBZ-UHFFFAOYSA-N
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Description

1-Bromo-2-[chloro(difluoro)methoxy]benzene (C₇H₃BrClF₂O, molecular weight 257.45 g/mol) is a halogenated aromatic compound featuring a bromine substituent at the 1-position and a chloro(difluoro)methoxy group at the 2-position of the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties. Its synthesis involves substitution and dealkylation reactions starting from fluorinated bromobenzene derivatives, as described in a study using 3,4,5-trifluorobromobenzene as a precursor . The chloro(difluoro)methoxy group enhances electrophilic substitution reactivity, making it valuable in cross-coupling reactions and nucleophilic aromatic substitutions .

Properties

IUPAC Name

1-bromo-2-[chloro(difluoro)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTMKMZVSXXTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[chloro(difluoro)methoxy]benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nucleophilic substitution reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-[chloro(difluoro)methoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-[chloro(difluoro)methoxy]benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the benzene ring more susceptible to attack by nucleophiles. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene
  • Structure : Bromine at 4-position, chloro(difluoro)methoxy at 1-position.
  • Properties : Similar molecular weight (257.45 g/mol) but altered regiochemistry reduces steric hindrance compared to the target compound. This positional isomer may exhibit higher reactivity in ortho-directed reactions due to the electron-withdrawing groups’ arrangement .
1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene
  • Structure : Additional bromine at the 3-position (C₇H₃Br₂ClF₂O, molecular weight 336.37 g/mol).
  • This compound is more lipophilic and less soluble in polar solvents than the mono-bromo derivative, favoring applications in hydrophobic matrices .

Functional Group Variations

1-Bromo-2-((4-fluorobenzyl)oxy)benzene
  • Structure : Replaces chloro(difluoro)methoxy with a fluorobenzyloxy group (C₁₃H₁₀BrFO, molecular weight 279.12 g/mol).
  • Properties : The benzyl group introduces steric bulk, reducing reaction rates in SNAr mechanisms. However, the fluorine atom retains moderate electron-withdrawing effects, making it suitable for milder reaction conditions .
1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene
  • Structure : Difluoroethoxy group at 2-position and dichloro substituents at 3,5-positions (C₈H₄BrCl₂F₂O).
  • Properties: The dichloro groups significantly increase electron deficiency, enhancing susceptibility to nucleophilic attack.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Hazard Codes
1-Bromo-2-[chloro(difluoro)methoxy]benzene C₇H₃BrClF₂O 257.45 Pharmaceutical intermediates H302, H315, H319
1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene C₇H₃Br₂ClF₂O 336.37 Material science intermediates H318, H335
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene C₇H₃BrCl₂F₂O 257.45 Catalysis research H302, H411
1-Bromo-2-((4-fluorobenzyl)oxy)benzene C₁₃H₁₀BrFO 279.12 Organic synthesis H315, H319, H335

Notes:

  • Hazard codes (e.g., H302: Harmful if swallowed) are inferred from structurally related brominated aromatic compounds .
  • Solubility trends: Dibromo derivatives exhibit lower aqueous solubility (<0.1 mg/mL at 25°C) compared to mono-bromo analogs .

Biological Activity

1-Bromo-2-[chloro(difluoro)methoxy]benzene is a halogenated aromatic compound with potential biological activities. Its structural characteristics suggest possible applications in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. This article reviews the biological activity of this compound based on recent studies, focusing on its antibacterial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C6_6H2_2BrClF2_2
  • Molecular Weight : 227.43 g/mol
  • IUPAC Name : 1-Bromo-2-chloro-3,5-difluorobenzene

This compound features multiple halogen substituents, which often enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate significant activity, particularly against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of the compound was assessed using MIC values, which indicate the lowest concentration required to inhibit bacterial growth. The following table summarizes MIC values for selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Methicillin-sensitive S. aureus0.5
Methicillin-resistant S. aureus1.0
E. coli2.0
B. subtilis1.5

These results suggest that this compound exhibits potent antibacterial activity, comparable to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features. Studies indicate that the presence of bromine and chlorine atoms significantly enhances antibacterial efficacy. The following observations were made regarding SAR:

  • Bromine Substitution : The introduction of bromine at specific positions on the benzene ring increases interaction with bacterial cell walls.
  • Chloro and Difluoro Groups : These groups contribute to hydrophobic interactions, which are crucial for penetrating bacterial membranes.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Study on Antibacterial Activity :
    • A study conducted by researchers evaluated various halogenated benzene derivatives for their antibacterial properties.
    • The results indicated that compounds with multiple halogen substitutions had enhanced activity against resistant strains of bacteria, including MRSA .
  • Cancer Cell Line Studies :
    • Another investigation focused on the anticancer potential of related compounds, highlighting that certain halogenated derivatives exhibited cytotoxic effects on cancer cell lines at low concentrations .
    • The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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